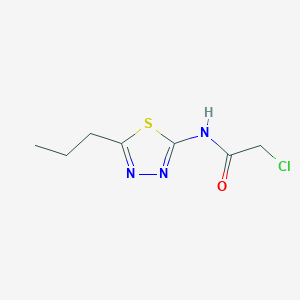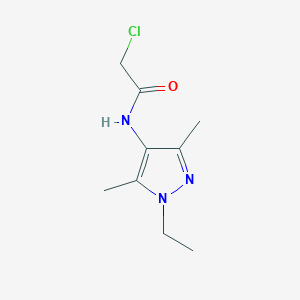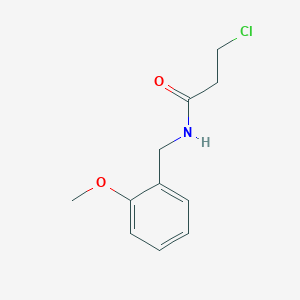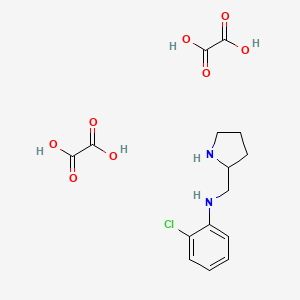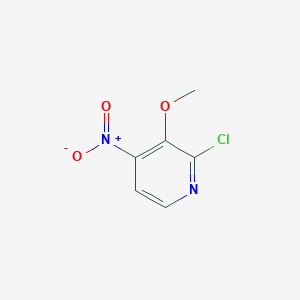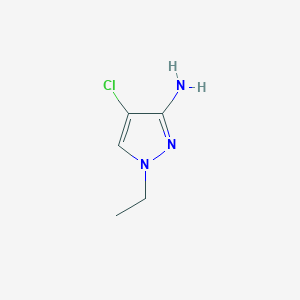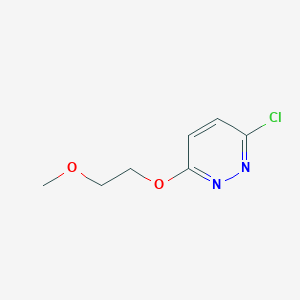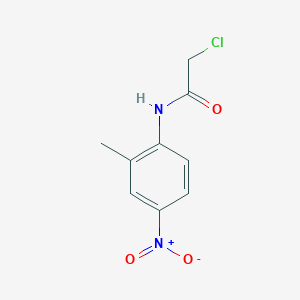
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide
Descripción general
Descripción
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a synthetic intermediate . It has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity .
Synthesis Analysis
The synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide involves taking p-nitroaniline as a raw material, carrying out an acyl chlorination reaction with a chloroacetic agent and then carrying out a methylation reaction with dimethyl sulfate .Molecular Structure Analysis
The molecular formula of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is C9H9ClN2O3 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide can be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide include a melting point of 109.5-110 °C, a predicted boiling point of 374.9±27.0 °C, and a predicted density of 1.391±0.06 g/cm3 . It is a solid at room temperature and has a pale yellow to yellow color .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
The compound (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, which is structurally similar to 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide, has been synthesized and evaluated for its in vitro anti-inflammatory activity . The results indicated that it exhibited superior activity compared to the standard, ibuprofen .
Antitumor Activity
Coumarin derivatives, which include 7-amino-4-methyl-2H-chromen-2-one, a component of the compound mentioned above, have demonstrated antitumor activity . This suggests that 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide could potentially have similar properties.
Anti-HIV Activity
Studies on coumarin derivatives have also shown anti-HIV activity . This provides another potential application for 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide in the field of antiviral drug development.
Antibacterial and Antifungal Activity
Coumarin derivatives have been found to possess antibacterial and antifungal properties . This suggests that 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide could be used in the development of new antimicrobial agents.
Anticoagulant Activity
Coumarin derivatives have been reported to possess anticoagulant effects . This indicates that 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide could potentially be used in the treatment of blood clotting disorders.
Central Nervous System Stimulant
Coumarin derivatives have been found to have central nervous system stimulant effects . This suggests that 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide could potentially be used in the treatment of disorders related to the central nervous system.
Antimicrobial and Antiproliferative Agents
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally similar to 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide, have been synthesized and studied for their in vitro antimicrobial activity against bacterial and fungal species, as well as their anticancer activity against human breast adenocarcinoma cancer cell line (MCF7) .
Potential Cytotoxic Efficacy
Compounds similar to 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide have shown potential cytotoxic efficacy . This suggests that 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide could potentially be used in cancer treatment.
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been used in the synthesis of inhibitors forMaternal Embryonic Leucine Zipper Kinase (MELK) , and it possibly acts on penicillin-binding protein . These proteins play crucial roles in cell division and bacterial cell wall synthesis, respectively.
Mode of Action
It is suggested that the chloro atom in the molecule improves its activity, possibly by stabilizing the molecule in the target enzyme at the site .
Biochemical Pathways
Given its potential role in the synthesis of melk inhibitors , it may impact pathways related to cell division and growth.
Pharmacokinetics
It is soluble in dmf and dmso , which suggests it could be well-absorbed and distributed in the body
Propiedades
IUPAC Name |
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6-4-7(12(14)15)2-3-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSWELOJKQQJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326234 | |
| Record name | 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide | |
CAS RN |
83473-10-3 | |
| Record name | 83473-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic Acid](/img/structure/B3024469.png)

